2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a pyrazole ring fused to a pyrimidine ring, which contributes to its biological activity and potential applications in medicinal chemistry. Due to its structural properties, it has garnered attention for its potential therapeutic effects, particularly in the fields of oncology and infectious disease treatment.
The compound is cataloged under the chemical identifier 138628-48-5 and can be sourced from various chemical suppliers and research institutions. Its synthesis and applications have been documented in multiple scientific studies, indicating its relevance in ongoing research.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is classified as a pyrazolo[1,5-a]pyrimidine derivative. This classification is significant due to the biological activities often associated with this class of compounds, including enzyme inhibition and antimicrobial properties.
The synthesis of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves cyclocondensation reactions. A common synthetic route includes the reaction of 3-phenyl-1H-pyrazole-5-amine with acetylacetone under acidic conditions. This method effectively forms the desired product through the formation of the pyrazolo[1,5-a]pyrimidine framework.
The reaction conditions are crucial for optimizing yield and purity. Key parameters include temperature control, choice of solvents, and reaction time. For instance, utilizing acidic conditions can facilitate the cyclocondensation process, leading to higher yields of the target compound.
The molecular structure of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one includes:
The compound's molecular formula is C_{12}H_{12}N_{4}O, with a molecular weight of approximately 232.25 g/mol. The InChI representation for this compound is:
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
For oxidation reactions, potassium permanganate in an acidic medium is commonly used. Reduction processes typically utilize sodium borohydride in methanol. Nucleophilic substitution often requires bases like sodium hydroxide to facilitate the reaction.
The mechanism of action for 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can potentially disrupt cancer cell proliferation and promote apoptosis.
The compound exhibits typical characteristics associated with heterocyclic compounds. It is generally stable under standard laboratory conditions but may require specific handling due to its biological activity.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrates solubility in organic solvents such as dimethyl sulfoxide and ethanol. Its stability towards various reagents makes it suitable for further chemical modifications.
The applications of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one span several fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Ongoing research explores its use as a therapeutic agent for treating cancer and infectious diseases like tuberculosis.
Industry: Its unique properties make it valuable in developing new materials with specific electronic and optical characteristics.
The efficient construction of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core relies predominantly on cyclocondensation reactions between 5-aminopyrazole derivatives and various 1,3-dielectrophilic synthons. This method represents the most direct and atom-economical approach to accessing the bicyclic heterocyclic system. As evidenced in multiple synthetic campaigns, β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone) or their synthetic equivalents serve as ideal partners for these annulations [3] [4] [9]. The reaction typically proceeds under mild conditions, often catalyzed by acids or bases, and benefits from the nucleophilic character of the exocyclic amine in 5-aminopyrazoles attacking the carbonyl carbon, followed by intramolecular cyclodehydration.
A particularly efficient route to the 2,5-dimethyl-3-phenyl variant involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with acetylacetone or its mono-enol equivalent. This reaction proceeds regioselectively due to the inherent electronic and steric biases of the reactants. The methyl group at the 2-position of the final pyrazolopyrimidine originates from the methyl substituent on the 5-aminopyrazole starting material (C3 position), while the 5-methyl group derives from the acetylacetone component [3] [9]. Modifications of this core strategy enable significant structural diversity; for instance, employing unsymmetrical 1,3-dicarbonyls or β-ketoesters can lead to regiochemical outcomes dependent on reaction conditions and substitution patterns.
Table 1: Cyclocondensation Approaches for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core Synthesis
| Aminopyrazole Component | 1,3-Dielectrophile | Conditions | Key Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | NaOEt / Ethanol, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [3] |
| 5-Amino-3-methyl-1-phenylpyrazole | Acetylacetone | AcOH / Reflux or solvent-free Δ | 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 60-85 | [4] [9] |
| 3-Amino-1H-pyrazole-5-carbonitrile | Ethyl acetoacetate | PPA / 120°C | 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile | 75 | [9] |
| 5-Amino-3-phenylpyrazole | Ethyl benzoylacetate | EtOH / Reflux | 2-Phenyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 70 | [6] |
Regioselective modification of the preformed pyrazolopyrimidinone core is essential for generating diverse analog libraries, particularly given the differential reactivity of positions C2, C5, and C7. C7-position functionalization is arguably the most strategically important due to its pivotal role in modulating biological activity and physicochemical properties. The 7-oxo group exhibits significant lactam-like reactivity, allowing for efficient transformation into a leaving group. Treatment with phosphorus oxychloride (POCl₃) readily converts the 7-oxo group into a chloro substituent, yielding highly reactive 7-chloropyrazolo[1,5-a]pyrimidine intermediates [3] [4]. This transformation is critical for downstream nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at C7 demonstrates high reactivity towards oxygen-, nitrogen-, and carbon-based nucleophiles. Morpholine, anilines, and alkoxides readily displace this chlorine under mild conditions, often at room temperature or with modest heating. The reaction displays excellent regioselectivity due to the electron-deficient nature of the pyrimidine ring and the positioning of the chlorine at the most electrophilic site [3]. Notably, research on PI3Kδ inhibitors highlights the installation of morpholine at C7 via this route, exploiting the enhanced nucleofugality of the chloride to create the crucial "morpholine-pyrimidine" pharmacophore element [3]. The C5 methyl group, while less reactive than the C7 position, can undergo functional group interconversion or serve as an anchor for further derivatization, such as oxidation to aldehydes or halogenation for cross-coupling reactions.
The pyrazolo[1,5-a]pyrimidin-7(4H)-one system exhibits complex tautomeric behavior with three plausible forms: 7-oxo (lactam, 4a), 7-hydroxy (lactim, 4b), and a rare 4H,7H-diketo tautomer. Establishing the dominant tautomeric form is critical for understanding electronic distribution, hydrogen-bonding capabilities, and binding interactions in biological systems. X-ray crystallographic analysis provides definitive proof of the predominant tautomer. Studies on closely related analogs (e.g., compound 4 in search results) confirm the lactam form (7-oxo) as the dominant structure in the solid state [4]. Key evidence includes the characteristic carbonyl bond length (C=O) of 1.23 ± 0.01 Å, consistent with sp²-hybridized carbonyl groups and distinctly shorter than the C–O bond length (~1.36 Å) expected for phenolic/enolic structures.
This tautomeric preference has profound implications for synthetic planning and molecular recognition. The lactam carbonyl serves as a strong hydrogen bond acceptor, while the adjacent N4-H (in non-N4-substituted derivatives) acts as a hydrogen bond donor. Synthetic strategies can deliberately lock specific tautomers to probe their biological relevance. For instance, O-alkylation (e.g., using methyl iodide or dimethyl sulfate) forces the molecule into the 7-alkoxy (lactim ether) form (P1), while N-alkylation (typically at N4) produces the 4-alkyl-7-oxopyrazolo[1,5-a]pyrimidinium species (P2) [4]. These modifications dramatically alter electronic properties and hydrogen-bonding patterns, often leading to complete loss of biological activity in assays, underscoring the critical role of the natural lactam tautomer for target engagement [4].
The core structure serves as a versatile platform for diverse post-synthetic transformations, enabling the installation of key functional groups to fine-tune electronic properties, lipophilicity, and metabolic stability. Beyond the critical C7 chlorination discussed earlier, several other modifications hold significant synthetic value:
C-Methylation and N-Methylation: Selective methylation strategies serve distinct purposes. N-Methylation (typically at N4) is achieved using methyl iodide in the presence of a base like cesium carbonate (Cs₂CO₃). This reaction quaternizes the nitrogen, generating a positively charged species (P2) with altered electronic properties and solubility [4]. Conversely, C-Methylation of the C5 methyl group requires deprotonation with strong bases (e.g., LDA) followed by treatment with methyl iodide, yielding geminal dimethyl derivatives. The biological impact of these methylations is often significant, as N-methylation typically disrupts crucial hydrogen-bonding interactions critical for target binding [4] [8].
Trifluoromethylation: Installing trifluoromethyl (CF₃) groups enhances metabolic stability, lipophilicity, and membrane permeability. Photoactivated methods offer a practical route to C-trifluoromethylation. Utilizing trifluoromethyl iodide (CF₃I) under UV light (365 nm) irradiation in the presence of cesium carbonate (Cs₂CO₃) enables efficient incorporation of the CF₃ group alpha to the carbonyl, presumably at the C6 position (P7) [4]. This method provides advantages over traditional approaches involving pre-formed CF₃-containing building blocks or harsh reagents. The resulting CF₃-substituted analogs often retain or improve biological activity while enhancing pharmacokinetic properties [4].
Oxidation and Functionalization of Methyl Groups: The C2 and C5 methyl groups offer handles for diversification. Controlled oxidation using agents like Dess-Martin periodinane or pyridinium chlorochromate (PCC) can convert methyl groups to aldehydes. These aldehydes serve as pivotal intermediates for reductive amination (introducing basic amine side chains) or Wittig-type reactions (extending conjugation) [8]. Such transformations are crucial in medicinal chemistry campaigns, particularly for optimizing interactions within enzyme hydrophobic pockets or improving solubility through amine salt formation.
Table 2: Key Post-Synthetic Modifications of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
| Transformation | Reagent/Conditions | Site Modified | Key Product/Intermediate | Application Purpose | Reference |
|---|---|---|---|---|---|
| Chlorination | POCl₃, (DMF or N,N'-Dimethylaniline), reflux | C7 (Carbonyl O→Cl) | 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Prepares C7 for nucleophilic displacement (SNAr) | [3] [4] |
| N-Methylation | CH₃I, Cs₂CO₃, DMF, rt/Δ | N4 | 4-Methyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ium | Tautomer locking, SAR study | [4] |
| O-Methylation | 1) POCl₃ 2) NaOMe/MeOH or (CH₃)₂SO₄, K₂CO₃ | C7 (O-Alkylation) | 7-Methoxy-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Tautomer locking, SAR study | [4] |
| C-Trifluoromethylation | CF₃I, Cs₂CO₃, DMF, hν (365 nm UV), rt | C6 (Adjacent to CO) | 6-Trifluoromethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Enhance metabolic stability & lipophilicity | [4] |
| C-Methyl Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | C5-CH₃ → CHO | 5-Formyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Intermediate for reductive amination/conjugation | [8] |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: